molecular formula C13H20ClNO B6266284 [2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride CAS No. 1803601-68-4

[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride

Cat. No.: B6266284
CAS No.: 1803601-68-4
M. Wt: 241.8
InChI Key:
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Description

“[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The empirical formula is C12H18ClNO and the molecular weight is 227.73 .


Molecular Structure Analysis

The SMILES string for “this compound” is OCC1=C(C2CCNCC2)C=CC=C1.Cl . This indicates that the molecule contains a phenyl ring (C6H5-) attached to a piperidin-4-ylmethyl group (C5H10N-) and a hydroxyl group (OH-). The entire molecule is then combined with a chloride ion (Cl-) to form the hydrochloride salt .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound has an assay of ≥95% .

Mechanism of Action

“[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The safety information for “[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride” indicates that it is classified as a combustible solid . The WGK (Water Hazard Class) is 3, indicating a high hazard to water . The flash point is not applicable .

Future Directions

“[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride” is a useful linker in the development of PROTACs, which are a promising new class of drugs that target proteins for degradation . Future research will likely focus on optimizing the properties of these linkers to improve the efficacy and selectivity of PROTACs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride' involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "4-piperidone", "Benzyl bromide", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with benzyl bromide in the presence of a base to form [4-(benzyl)piperidin-4-yl]ketone.", "The ketone intermediate is then reduced using sodium borohydride in methanol to form [2-(piperidin-4-ylmethyl)phenyl]methanol.", "The final product is obtained by treating the alcohol with hydrochloric acid to form the hydrochloride salt." ] }

1803601-68-4

Molecular Formula

C13H20ClNO

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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